Cas no 1465754-53-3 (3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-)

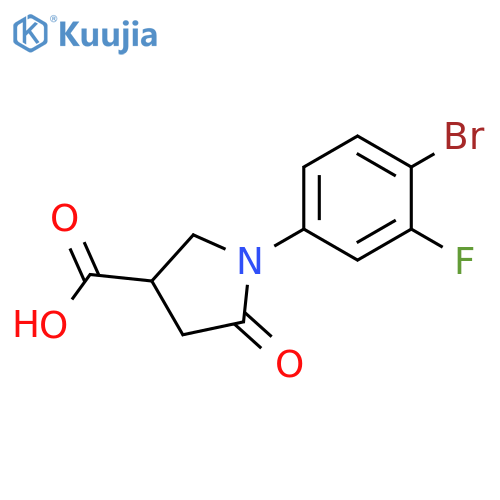

1465754-53-3 structure

商品名:3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-

CAS番号:1465754-53-3

MF:C11H9BrFNO3

メガワット:302.096465826035

CID:5151064

3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo- 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-

-

- インチ: 1S/C11H9BrFNO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)

- InChIKey: NEBVPCJFBKDEAG-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=C(Br)C(F)=C2)C(=O)CC(C(O)=O)C1

3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-0120-5MG |

1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |

1465754-53-3 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | AS-0120-100MG |

1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |

1465754-53-3 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Key Organics Ltd | AS-0120-1MG |

1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |

1465754-53-3 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Apollo Scientific | PC300988-1g |

1-(4-Bromo-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

1465754-53-3 | 1g |

£388.00 | 2023-09-02 | ||

| Key Organics Ltd | AS-0120-50MG |

1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |

1465754-53-3 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | AS-0120-20MG |

1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |

1465754-53-3 | >90% | 0mg |

£76.00 | 2023-04-21 | |

| Key Organics Ltd | AS-0120-10MG |

1-(4-BROMO-3-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID |

1465754-53-3 | >90% | 10mg |

£63.00 | 2025-02-09 |

3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo- 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1465754-53-3 (3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-) 関連製品

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 4964-69-6(5-Chloroquinaldine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量